molecular formula C12H14O3 B8311810 1-[5-Methyl-2-(oxiranylmethoxy)phenyl]ethanone

1-[5-Methyl-2-(oxiranylmethoxy)phenyl]ethanone

Cat. No. B8311810
M. Wt: 206.24 g/mol
InChI Key: VGYYITDSVPAQJD-UHFFFAOYSA-N
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Patent
US04181802

Procedure details

To a stirred mixture of 20 parts of 1-(2-hydroxy-5-methylphenyl)ethanone, 50.5 parts of (chloromethyl)oxirane and 40 parts of methanol are added dropwise 25 parts of sodium methoxide solution 30%. Upon completion, stirring is continued for 1 hour at room temperature. The reaction mixture is filtered and the filtrate is evaporated. The residue is dissolved in methylbenzene. The latter is washed with water, dried, filtered and evaporated. The residue is distilled, yielding 15 parts (55%) of 1-[5-methyl-2-(oxiranylmethoxy)phenyl]ethanone; bp. 140°-150° C. at 0.3 mm. pressure.
[Compound]
Name
20
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[C:9](=[O:11])[CH3:10].Cl[CH2:13][CH:14]1[CH2:16][O:15]1.C[O-].[Na+]>CO>[CH3:8][C:5]1[CH:6]=[CH:7][C:2]([O:1][CH2:13][CH:14]2[CH2:16][O:15]2)=[C:3]([C:9](=[O:11])[CH3:10])[CH:4]=1 |f:2.3|

Inputs

Step One
Name
20
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=C(C=C1)C)C(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC1OC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
Upon completion, stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in methylbenzene
WASH
Type
WASH
Details
The latter is washed with water
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Name
Type
product
Smiles
CC=1C=CC(=C(C1)C(C)=O)OCC1OC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.